N-(2-chloro-5-nitrophenyl)formamide
Overview
Description
N-(2-chloro-5-nitrophenyl)formamide is an organic compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.58 g/mol It is characterized by the presence of a formamide group attached to a 2-chloro-5-nitrophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-chloro-5-nitrophenyl)formamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-5-nitroaniline with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents and advanced catalytic systems to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)formamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, elevated temperature and pressure.
Substitution: Nucleophiles (amines, thiols), solvents (e.g., ethanol), and mild heating.
Hydrolysis: Acidic or basic aqueous solutions, moderate temperatures.
Major Products Formed
Reduction: 2-chloro-5-aminophenylformamide.
Substitution: Various substituted phenylformamides depending on the nucleophile used.
Hydrolysis: 2-chloro-5-nitrobenzoic acid and formamide.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)formamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-nitrophenyl)formamide
- N-(2-chloro-3-nitrophenyl)formamide
- N-(2-chloro-6-nitrophenyl)formamide
Uniqueness
N-(2-chloro-5-nitrophenyl)formamide is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .
Biological Activity
N-(2-chloro-5-nitrophenyl)formamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound (CAS Number: 53666-48-1) is characterized by its unique substitution pattern on the phenyl ring, which significantly influences its biological activity. The compound features a chloro and a nitro group, which are known to affect reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting potential as a lead compound in antibiotic development. The mechanism of action may involve inhibition of bacterial enzymes or interference with cellular processes critical for bacterial survival.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The interaction with specific molecular targets, such as enzymes involved in cancer metabolism, has been highlighted as a key pathway through which this compound exerts its effects .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or proteins within cells. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes critical for metabolic pathways in both bacteria and cancer cells.
- Protein Binding : It can alter protein conformation or block active sites, thereby disrupting normal cellular functions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the positioning of the chloro and nitro groups on the phenyl ring plays a crucial role in determining the compound's biological activity. Variations in these substituents can lead to different levels of potency against target enzymes or cells.
Substituent Position | Biological Activity | Remarks |
---|---|---|
2-Chloro | High antimicrobial | Effective against Gram-positive bacteria |
5-Nitro | High anticancer | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Efficacy : A study evaluating various derivatives of formamides found that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Research : In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell viability, with IC50 values indicating potent anticancer effects .
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-4H,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCYQFWNUVRVCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201908 | |
Record name | Formamide, N-(2-chloro-5-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53666-48-1 | |
Record name | Formamide, N-(2-chloro-5-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053666481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formamide, N-(2-chloro-5-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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